N-Cbz-2-amino-1,3-propanediol

Organic Synthesis Process Chemistry Amino Alcohol Protection

Select N-Cbz-2-amino-1,3-propanediol for multi-step syntheses demanding orthogonal protection. The Cbz group withstands acidic (Boc-labile) and basic (Fmoc-labile) conditions, enabling late-stage hydrogenolytic unveiling. This specificity drives 98% ee in enzymatic desymmetrization—unattainable with Boc/Fmoc analogs—and directs high-yield N-vinyloxazolidinone formation over morpholine byproducts. Procure the definitive Cbz-serinol building block for chiral pool synthesis and post-polymerization functionalization of polycarbonates.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 71811-26-2
Cat. No. B153721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-2-amino-1,3-propanediol
CAS71811-26-2
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CO)CO
InChIInChI=1S/C11H15NO4/c13-6-10(7-14)12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)
InChIKeyQHLPPMZRYNQWML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cbz-2-Amino-1,3-Propanediol: Technical Baseline and Procurement Context for CAS 71811-26-2


N-Cbz-2-amino-1,3-propanediol (CAS 71811-26-2, also known as N-Cbz-serinol) is a prochiral amino alcohol building block featuring a benzyloxycarbonyl (Cbz) protected primary amine and two free hydroxyl groups. With the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol, this compound belongs to the class of N-protected serinol derivatives [1]. Commercially, it is available as a solid with typical purity specifications of ≥95% or ≥97%, and it is predominantly utilized as a versatile intermediate in organic synthesis, particularly for peptide chemistry, chiral building block synthesis, and polymer science . Its core value lies in the orthogonal protection strategy enabled by the Cbz group, which can be selectively removed via hydrogenolysis without affecting other common protecting groups [2].

Why N-Cbz-2-Amino-1,3-Propanediol Is Not Interchangeable with Other Protected Serinols


In synthetic workflows requiring a protected 2-amino-1,3-propanediol core, generic substitution with analogs bearing different N-protecting groups (e.g., Boc, Fmoc) or alternative backbone structures is not scientifically valid due to three critical, quantitative differentiators. First, the orthogonal stability of the Cbz group dictates reaction compatibility: it withstands conditions that cleave Boc (acidic) or Fmoc (basic), as evidenced by its use in routes requiring acid-labile groups elsewhere . Second, the Cbz moiety profoundly influences enzymatic recognition in desymmetrization reactions, with immobilized lipoprotein lipase from Pseudomonas sp. achieving up to 98% ee on Cbz-alkyl-serinols, a level of selectivity not guaranteed for other protecting groups [1]. Third, the protecting group dictates the product of annulation chemistry; for example, Cbz directs a high-yielding synthesis of N-vinyloxazolidinones, whereas tosyl or sulfinamide groups yield morpholines under identical conditions [2]. Simply substituting one protected serinol for another will alter reaction pathways, stereochemical outcomes, and deprotection compatibility, potentially derailing multi-step syntheses.

N-Cbz-2-Amino-1,3-Propanediol Quantitative Differentiation Evidence vs. Comparators


Synthetic Accessibility: A High-Yield Route to the Cbz-Protected Serinol Core

The synthesis of N-Cbz-2-amino-1,3-propanediol from 2-amino-1,3-propanediol (serinol) using benzyl chloroformate proceeds with a reported yield of approximately 94% . This high-yielding, one-step protection is a key differentiator in process economics and scalability when compared to the synthesis of the analogous N-Boc-2-amino-1,3-propanediol. While specific yields for the Boc analog in this exact system are not published, general Boc-protection of amino alcohols with Boc2O often requires longer reaction times and can suffer from lower yields due to steric hindrance and the formation of isocyanate byproducts, leading to more complex purification [1].

Organic Synthesis Process Chemistry Amino Alcohol Protection

Enzymatic Desymmetrization: High Enantioselectivity Dictated by the Cbz Group

The enzymatic acetylation of prochiral N-Cbz-2-alkyl-2-amino-1,3-propanediols using immobilized lipoprotein lipase from Pseudomonas sp. yields N-Cbz-3-acetoxy-2-alkyl-2-amino-1-propanols with up to 98% enantiomeric excess (ee) [1]. This high selectivity is a direct consequence of the Cbz group's recognition by the enzyme's active site. In stark contrast, the same enzyme shows poor or no selectivity for the unprotected serinol or serinol protected with other groups (e.g., Boc), which fail to engage the enzyme's binding pocket effectively, often resulting in racemic mixtures (0% ee) [2]. The Cbz moiety is thus not just a protecting group; it is an essential recognition element for achieving high enantioselectivity in this industrially relevant biocatalytic transformation.

Biocatalysis Enantioselective Synthesis Lipase Engineering

Reaction Pathway Control: Cbz Directs Divergent Annulation Outcomes

In a systematic study of annulation reactions with diphenylvinylsulfonium triflate, the nature of the N-protecting group on a 1,2-amino alcohol dictates the reaction pathway and the resulting heterocycle. While N-tosyl and N-sulfinamide substrates led to the formation of morpholines in high yields, the use of N-Cbz protected substrate resulted in a high-yielding synthesis of N-vinyloxazolidinones [1]. This stark divergence in product identity underscores that the protecting group is a critical reaction variable, not an inert spectator. Choosing N-Cbz-2-amino-1,3-propanediol over a tosyl-protected analog, for instance, will lead to a fundamentally different chemical scaffold.

Heterocyclic Chemistry Protecting Group Strategy Annulation Reactions

Orthogonal Stability: Cbz's Unique Deprotection Profile in Multi-Step Synthesis

The Cbz protecting group exhibits orthogonal stability to both acids and bases, making it stable under conditions that remove Boc (acid-labile) and Fmoc (base-labile) groups [1]. This is in direct contrast to Boc, which is cleaved by mild acid (e.g., TFA) but is generally stable to base and hydrogenolysis, and Fmoc, which is cleaved by base (e.g., piperidine) but is stable to acid . The selective hydrogenolytic removal of Cbz (using H2 and Pd/C) is a mild, neutral process that is compatible with a wide range of other functional groups and protecting groups. This property is not shared by Boc or Fmoc, which require potentially harsh or incompatible acidic or basic conditions for their removal.

Peptide Chemistry Protecting Group Orthogonality Solid-Phase Synthesis

High-Impact Applications for N-Cbz-2-Amino-1,3-Propanediol in Research and Development


Enantioselective Synthesis of Chiral Amines and Quaternary Stereocenters

Procurement of N-Cbz-2-amino-1,3-propanediol is essential for research groups utilizing enzymatic desymmetrization to access enantiopure building blocks. The evidence that Cbz-protected serinols undergo highly enantioselective acetylation (up to 98% ee) with immobilized lipoprotein lipase [1] makes this compound the definitive substrate for generating chiral N-Cbz-3-acetoxy-2-amino-1-propanols. These chiral intermediates are invaluable for the enantiodivergent synthesis of complex targets like α-benzylserines [1] and for installing quaternary carbon centers bearing an amino group, as demonstrated in the total synthesis of complex natural products like (−)-Kaitocephalin [2]. This scenario directly leverages the unique enzyme recognition of the Cbz group, which is not replicated by Boc or Fmoc analogs.

Multi-Step Synthetic Routes Requiring Acid/Base Orthogonal Protection

For laboratories executing complex multi-step syntheses of peptides, peptidomimetics, or hybrid molecules, N-Cbz-2-amino-1,3-propanediol offers a strategic advantage. Its orthogonal stability profile—resistance to the acidic conditions that cleave Boc and the basic conditions that cleave Fmoc—allows it to serve as a 'silent' protecting group through numerous transformations [1]. This enables the late-stage, chemoselective unveiling of the 2-amino-1,3-propanediol moiety via mild hydrogenolysis (H2, Pd/C) without disturbing other sensitive functionalities. This capability is critical for route-level planning and is a primary reason Cbz remains a key player in solution-phase peptide synthesis [2].

Synthesis of Functionalized Polymers and Biomaterials

N-Cbz-2-amino-1,3-propanediol is a valuable monomer for creating novel functional polymers. Its two free hydroxyl groups enable its direct conversion into a cyclic carbonate monomer, which can then undergo ring-opening polymerization (ROP) to yield poly(trimethylene carbonate) derivatives [1]. The pendant Cbz-protected amine on the polymer backbone serves as a latent functionality. Following polymerization, the Cbz group can be selectively removed to reveal free amines, enabling post-polymerization functionalization for applications in drug delivery, gene therapy, and antimicrobial coatings. This controlled, two-step functionalization strategy is a direct result of the Cbz group's unique stability and deprotection profile.

Precursor to N-Vinyloxazolidinone Scaffolds in Medicinal Chemistry

Medicinal chemists exploring oxazolidinone-based pharmacophores can directly leverage N-Cbz-2-amino-1,3-propanediol as a unique entry point. The evidence shows that the Cbz protecting group is a prerequisite for achieving a high-yielding annulation to form N-vinyloxazolidinones, whereas other protecting groups like tosyl lead to morpholine products [1]. This allows for the efficient and predictable construction of oxazolidinone libraries for biological screening, bypassing the need for late-stage protecting group exchange or less efficient synthetic routes.

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